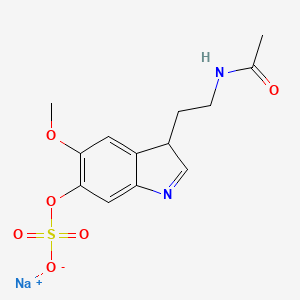

6-Sulfatoxy Melatonin Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Sulfatoxy Melatonin Sodium Salt is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle. This compound is the sodium salt form of 6-sulfatoxy melatonin, which is a principal metabolite of melatonin. It is commonly used in scientific research to measure melatonin production and to study circadian rhythms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Sulfatoxy Melatonin Sodium Salt can be synthesized by reacting melatonin with sulfuric acid. The reaction involves the sulfonation of melatonin to form 6-sulfatoxy melatonin, which is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reacting melatonin with sulfuric acid: under controlled temperature and pH conditions.

Neutralizing the resulting 6-sulfatoxy melatonin: with sodium hydroxide.

Purification: through crystallization or other separation techniques to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 6-Sulfatoxy Melatonin Sodium Salt primarily undergoes:

Hydrolysis: The compound can be hydrolyzed to release melatonin and sulfuric acid.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution: The sulfonate group can be substituted under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Substitution: Nucleophiles in the presence of catalysts.

Major Products:

Hydrolysis: Melatonin and sulfuric acid.

Oxidation: Oxidized derivatives of melatonin.

Substitution: Various substituted melatonin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Circadian Rhythm Regulation

6-Sulfatoxy melatonin plays a critical role in regulating circadian rhythms. It is used as a biomarker to assess melatonin production and its rhythmicity in urine samples. Studies have demonstrated that measuring urinary levels of 6-sulfatoxy melatonin can provide insights into the circadian dynamics of individuals, particularly in relation to sleep-wake cycles and light exposure.

- Case Study : A study utilized a biophysical model to predict the dynamics of melatonin and its metabolite 6-sulfatoxy melatonin in plasma and saliva. This model effectively correlated with experimental data from various studies, highlighting its potential for understanding circadian phase markers such as dim light melatonin onset (DLMO) and acrophase of 6-sulfatoxy melatonin under different conditions (e.g., normal sleep vs. circadian misalignment) .

Sleep Disorders Research

Research into sleep disorders frequently employs 6-sulfatoxy melatonin as a tool for understanding the underlying mechanisms of these conditions. Its measurement can help identify disruptions in melatonin secretion patterns associated with various sleep disorders.

- Case Study : In a comparative study involving patients with cirrhosis and healthy volunteers, researchers assessed the reliability of circadian profiles derived from urinary 6-sulfatoxy melatonin. The findings indicated significant variability in patients, suggesting that measuring this metabolite can aid in diagnosing and understanding sleep disturbances related to liver dysfunction .

Health Implications

The health implications of 6-sulfatoxy melatonin extend beyond sleep regulation. It has been linked to various physiological processes and health conditions, including oxidative stress response and cancer research.

- Research Findings : Melatonin, along with its metabolite 6-sulfatoxy melatonin, has been associated with antioxidant properties that may protect against oxidative stress-related diseases such as cardiovascular disorders and certain types of cancer . Studies have shown that levels of 6-sulfatoxy melatonin can vary with age and health status, indicating its potential as a biomarker for assessing disease risk .

Analytical Techniques for Measurement

Accurate measurement of 6-sulfatoxy melatonin is essential for research applications. Various analytical techniques have been developed to quantify this compound reliably.

- Methodology : A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for quantifying urinary 6-sulfatoxy melatonin. This method addresses limitations found in traditional immunoassays, such as cross-reactivity and poor reproducibility . The study demonstrated that urinary excretion patterns could be effectively analyzed using this advanced technique, enhancing the reliability of results across different populations.

Environmental and Toxicological Studies

Beyond biological applications, 6-sulfatoxy melatonin is also relevant in environmental studies where it may serve as an indicator of endocrine disruption or chemical contamination.

- Application : The sodium salt form of 6-sulfatoxy melatonin is utilized in analytical chemistry for environmental monitoring, particularly concerning pollutants that may affect hormonal systems . Its stability and quantifiable nature make it suitable for assessing exposure levels in various contexts.

Mecanismo De Acción

6-Sulfatoxy Melatonin Sodium Salt exerts its effects primarily through its role as a metabolite of melatonin. Melatonin binds to melatonin receptors (MT1 and MT2) in the brain, regulating sleep-wake cycles and other circadian rhythms. The compound itself is inactive but serves as a biomarker for melatonin production. The metabolic pathway involves the conversion of melatonin to 6-hydroxymelatonin by cytochrome P450 enzymes, followed by sulfation to form 6-sulfatoxy melatonin .

Comparación Con Compuestos Similares

Melatonin: The parent compound, directly involved in regulating circadian rhythms.

6-Hydroxymelatonin: An intermediate in the metabolic pathway of melatonin.

N-acetylserotonin: A precursor to melatonin in the biosynthetic pathway.

Uniqueness: 6-Sulfatoxy Melatonin Sodium Salt is unique in its role as a stable, measurable metabolite of melatonin. Unlike melatonin, which fluctuates rapidly, 6-sulfatoxy melatonin provides a more consistent measure of melatonin production over time. This makes it particularly valuable in research and clinical diagnostics .

Actividad Biológica

6-Sulfatoxy Melatonin Sodium Salt (aMT6s) is a significant metabolite of melatonin, primarily recognized for its role in regulating circadian rhythms and sleep-wake cycles. This compound has garnered attention for its potential biological activities, which extend beyond those of melatonin itself. The following sections provide a comprehensive examination of its biological activity, mechanisms of action, and relevant research findings.

This compound retains several biological activities associated with melatonin, including:

- Antioxidant Effects : aMT6s exhibits antioxidant properties, which help mitigate oxidative stress in cells.

- Regulation of Circadian Rhythms : It plays a crucial role in the synchronization of circadian rhythms, influencing sleep patterns and hormonal secretions.

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from apoptosis and oxidative damage, potentially benefiting neurodegenerative conditions.

Comparative Biological Activity

A comparison between this compound and melatonin is summarized in the table below:

| Property | Melatonin | This compound |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Circadian Rhythm Regulation | Primary role | Secondary role |

| Neuroprotection | Significant | Moderate |

| Sleep Induction | Strong | Moderate |

Case Studies and Clinical Trials

-

Sleep Disorders in Autism Spectrum Disorder (ASD) :

A study investigated the correlation between urinary levels of 6-sulfatoxymelatonin and sleep problems in children with ASD. Results indicated that lower levels of aMT6s were associated with increased severity of sleep disturbances and core symptoms of ASD, suggesting its potential as a biomarker for sleep-related issues in this population . -

Impact of Night Shift Work :

Research on night shift workers demonstrated that those working irregular hours exhibited significantly lower urinary excretion levels of 6-sulfatoxymelatonin compared to day workers. This finding highlights the compound's role in circadian rhythm disruption and its implications for health risks associated with chronic night shift work . -

Quantification Methods :

A method for quantifying urinary 6-sulfatoxymelatonin using mass spectrometry was developed, showing high recovery rates (85-115%) across various urine samples. This advancement facilitates better understanding and monitoring of the compound's biological variations among different populations .

Biological Variation Studies

Studies have shown that biological variation in 6-sulfatoxymelatonin excretion is high between individuals but lower within individuals over time. This suggests that while personal baseline levels may differ significantly, an individual's levels tend to be consistent over repeated measurements .

Urinary Excretion Patterns

The urinary excretion patterns of 6-sulfatoxymelatonin reveal important insights into its biological activity:

- Age Dependency : Excretion levels vary significantly with age, indicating potential age-related physiological changes affecting melatonin metabolism.

- Response to Environmental Factors : Factors such as stress and light exposure have been shown to influence urinary levels of 6-sulfatoxymelatonin, further emphasizing its role as a biological marker for environmental interactions.

Propiedades

Número CAS |

76290-78-3 |

|---|---|

Fórmula molecular |

C13H15N2NaO6S |

Peso molecular |

350.32 g/mol |

Nombre IUPAC |

sodium;[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] sulfate |

InChI |

InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1 |

Clave InChI |

RRAMWSGKMQYWPL-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCC1C=NC2=CC(=C(C=C12)OC)OS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |

Sinónimos |

N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide Sodium; 6-(Sulfonyloxy)melatonin Sodium; 6-Hydroxymelatonin Sulfate Sodium; 6-Sulphatoxymelatonin Sodium; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.